

13-Dehydroxyindaconitine molecular formula and molecular weight.

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588448

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In-Depth Technical Guide: 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, presents a molecule of significant interest in the field of natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its core molecular and biological characteristics, including its physicochemical properties, and putative biological activities. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Molecular Data

13-Dehydroxyindaconitine is a naturally occurring alkaloid predominantly isolated from the roots of *Aconitum kusnezoffii*. Its fundamental molecular attributes are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₄ H ₄₇ NO ₉	[1][2]
Molecular Weight	613.74 g/mol	[1][2]
Class	C19-Diterpenoid Alkaloid	
Natural Source	Aconitum kusnezoffii	[1]

Putative Biological Activities and Mechanisms of Action

Preliminary investigations and data on related aconitine-type alkaloids suggest that **13-Dehydroxyindaconitine** may possess a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and anticancer properties. The proposed mechanisms for these activities are outlined below.

Antioxidant Activity

The antioxidant potential of **13-Dehydroxyindaconitine** is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. This is a crucial mechanism for protecting cells from damage induced by reactive oxygen species (ROS).

Anti-Inflammatory Effects

It is hypothesized that **13-Dehydroxyindaconitine** exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Anticancer Activity

The potential anticancer activity of **13-Dehydroxyindaconitine** is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the extraction, purification, and biological evaluation of **13-Dehydroxyindaconitine**. These protocols are based on standard methodologies used for the study of diterpenoid alkaloids.

Extraction and Isolation of Alkaloids from *Aconitum kusnezoffii*

This protocol outlines a general procedure for the extraction of total alkaloids from the roots of *Aconitum kusnezoffii*, from which **13-Dehydroxyindaconitine** can be further purified.

- Plant Material Preparation: Dried and powdered roots of *Aconitum kusnezoffii* are used as the starting material.
- Extraction:
 - The powdered plant material is subjected to ultrasonic-assisted extraction with 75% ethanol at a solid-to-liquid ratio of 1:10 for 2 hours.[\[2\]](#)
 - Alternatively, a reflux extraction method can be employed.[\[2\]](#)
- Filtration and Concentration: The extract is filtered, and the ethanol is removed under reduced pressure to yield a concentrated crude extract.[\[3\]](#)
- Acid-Base Extraction for Alkaloid Enrichment:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.
 - The aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
 - The pH of the aqueous layer is adjusted to alkaline (e.g., with ammonia water) to deprotonate the alkaloids, making them soluble in organic solvents.
 - The alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.[\[4\]](#)

- Purification: The enriched alkaloid fraction is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate **13-Dehydroxyindaconitine**.

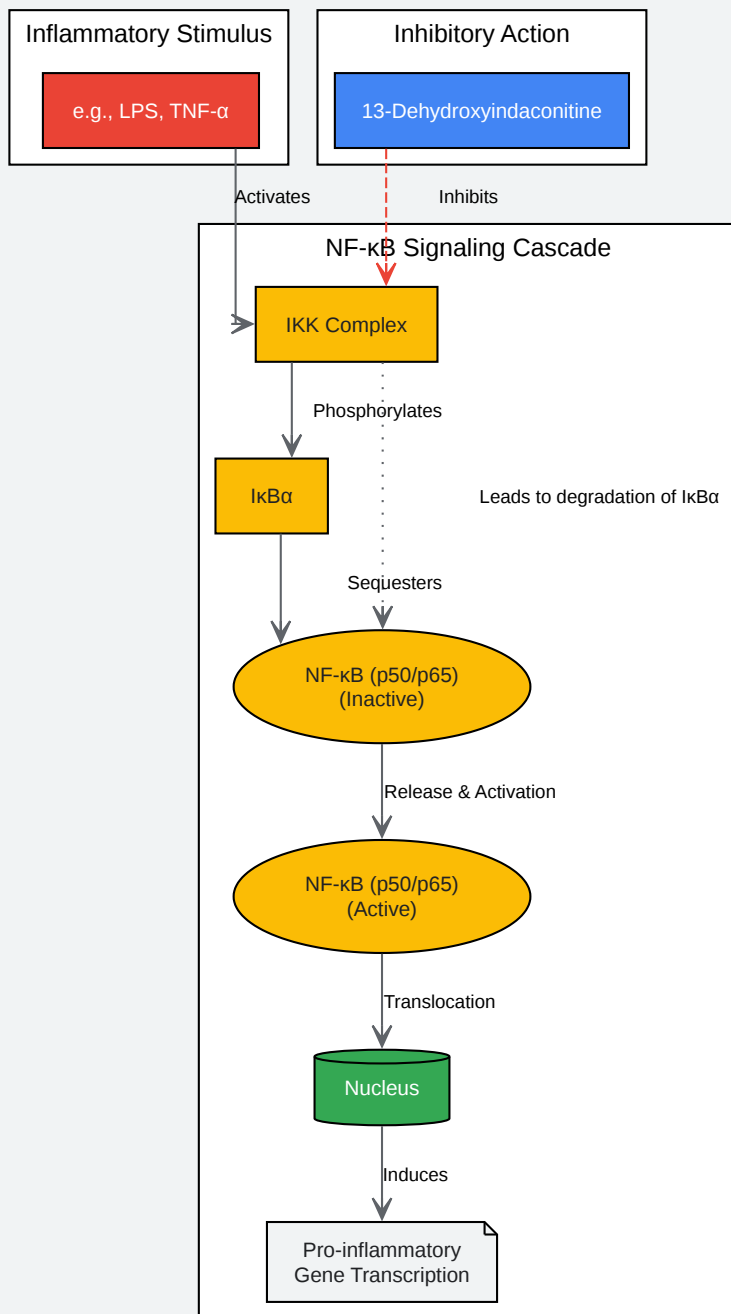
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound.

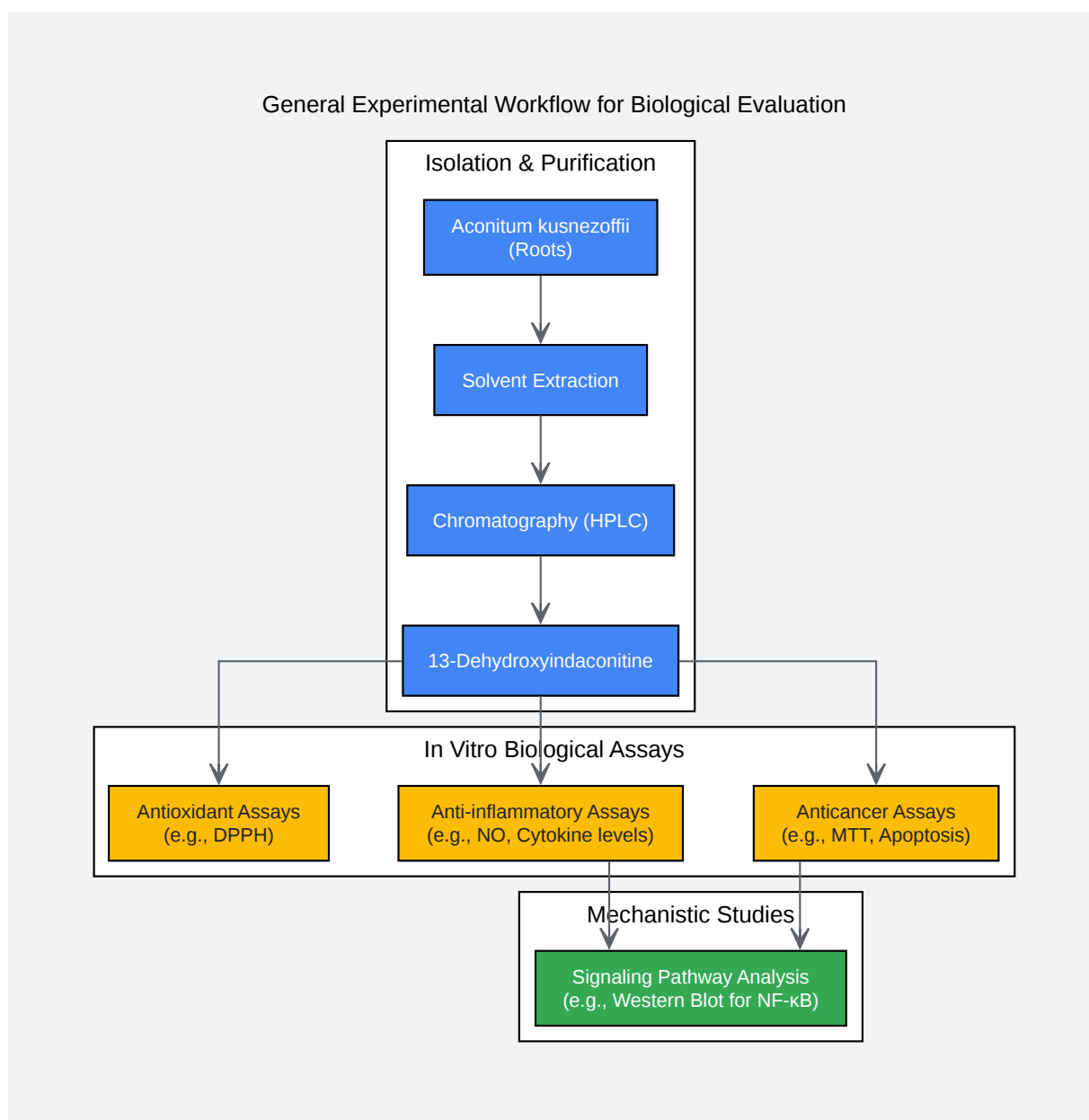
- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.
- Assay Procedure:
 - Different concentrations of **13-Dehydroxyindaconitine** are prepared in a suitable solvent (e.g., methanol).
 - In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the sample.
 - A control containing the solvent and DPPH solution is also prepared.
 - The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample. The IC_{50} value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate a key putative signaling pathway and a general experimental workflow for the investigation of **13-Dehydroxyindaconitine**.

Hypothesized Anti-Inflammatory Mechanism of 13-Dehydroxyindaconitine via NF- κ B Pathway[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **13-Dehydroxyindaconitine**.



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Caption: General workflow for the study of **13-Dehydroxyindaconitine**.

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